molecular formula C11H22O2Si B12589982 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol CAS No. 645614-98-8

5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol

Cat. No.: B12589982
CAS No.: 645614-98-8
M. Wt: 214.38 g/mol
InChI Key: SOOLKTPEJDUDFE-UHFFFAOYSA-N
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Description

5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol is a chemical compound characterized by its unique structure, which includes a trimethylsilyl group and a hept-6-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkyne and silyl protecting groups to achieve the desired structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.

Scientific Research Applications

5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The alkyne group can undergo addition reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-7-(trimethylsilyl)hept-6-yne-1,4-diol: is similar to other silyl-protected alkynes and diols.

    Trimethylsilylacetylene: Another compound with a trimethylsilyl group and an alkyne.

    1-Trimethylsilyl-1-hexyne: Similar structure but with different positioning of the silyl group.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.

Properties

CAS No.

645614-98-8

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

5-methyl-7-trimethylsilylhept-6-yne-1,4-diol

InChI

InChI=1S/C11H22O2Si/c1-10(7-9-14(2,3)4)11(13)6-5-8-12/h10-13H,5-6,8H2,1-4H3

InChI Key

SOOLKTPEJDUDFE-UHFFFAOYSA-N

Canonical SMILES

CC(C#C[Si](C)(C)C)C(CCCO)O

Origin of Product

United States

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